5-Chloro-4-(3-pyridinyl)-2-pyrimidinamine
Description
Overview of Pyrimidinamine Scaffolds in Medicinal Chemistry and Agrochemicals
The pyrimidinamine scaffold is a fundamental structural motif in the fields of medicinal chemistry and agrochemicals. researchgate.netresearchgate.net Pyrimidines are nitrogen-containing heterocycles that are integral to life as components of nucleic acids (cytosine, thymine, and uracil). ontosight.ainewworldencyclopedia.org Their synthetic derivatives have proven to be exceptionally versatile, exhibiting a wide array of biological activities. mdpi.commdpi.com The incorporation of an amino group to form a pyrimidinamine core can significantly enhance the molecule's ability to interact with biological targets through hydrogen bonding, modifying its physicochemical properties like solubility and polarity. researchgate.net
In medicinal chemistry, pyrimidinamine derivatives are recognized as "privileged structures" because they can bind to a variety of biological targets, leading to their development as therapeutic agents. nih.govnih.gov They form the core of numerous drugs with diverse applications, including:
Anticancer agents: Many kinase inhibitors developed for cancer therapy feature a pyrimidinamine scaffold, which can mimic the adenine (B156593) ring of ATP to bind to the kinase active site. nih.govrsc.org
Antimicrobial agents: The scaffold is present in various compounds developed to combat bacterial and fungal infections. researchgate.netresearchgate.net
Antiviral compounds: Certain pyrimidine (B1678525) derivatives are key components of antiviral medications. researchgate.net
Anti-inflammatory and CNS agents: The structural versatility of pyrimidines allows for their application in developing treatments for inflammation and neurological disorders. mdpi.com
In the agrochemical sector, pyrimidinamine derivatives are crucial for crop protection. researchgate.net They have been successfully developed into commercial products with a range of pesticidal activities, including fungicides, herbicides, and insecticides. researchgate.netresearchgate.net The ability to readily modify the pyrimidine skeleton at its various positions allows chemists to fine-tune the biological activity and selectivity of these compounds for specific agricultural applications. mdpi.comresearchgate.net
| Field | Application | Example Activities | Reference |
|---|---|---|---|
| Medicinal Chemistry | Anticancer | Kinase Inhibition | nih.govrsc.org |
| Medicinal Chemistry | Antimicrobial | Antibacterial, Antifungal | researchgate.netresearchgate.net |
| Medicinal Chemistry | Antiviral | Inhibition of Viral Replication | researchgate.net |
| Agrochemicals | Fungicide | Control of Fungal Pathogens | researchgate.netacs.org |
| Agrochemicals | Insecticide | Pest Control | researchgate.netacs.org |
| Agrochemicals | Herbicide | Weed Management | researchgate.net |
Significance of 5-Chloro-4-(3-pyridinyl)-2-pyrimidinamine as a Research Compound
The specific compound this compound holds its significance in academic and industrial research not as an end-product, but as a valuable intermediate and building block. Its structure is a precursor for more complex molecules, most notably in the synthesis of targeted cancer therapeutics.
Research has shown that this compound is a key intermediate for the synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. researchgate.net This latter molecule is a crucial component in the synthesis of Imatinib, a highly successful kinase inhibitor used in the treatment of chronic myeloid leukemia and other cancers. researchgate.netresearchgate.net The synthesis of Imatinib and its derivatives is a major focus of medicinal chemistry research, and therefore, access to key precursors like this compound is essential. researchgate.netgoogle.com
The presence of three key features enhances its utility as a research compound:
The 2-amino group: Provides a reactive site for further functionalization, allowing for the attachment of other molecular fragments.
The 4-(3-pyridinyl) group: This specific substitution pattern is a known pharmacophore for binding to certain protein kinases.
The 5-chloro substituent: The chlorine atom can influence the electronic properties of the pyrimidine ring and can also serve as a handle for further chemical modifications through cross-coupling reactions.
Furthermore, its importance is underscored by its availability as a certified reference standard from chemical suppliers, which is necessary for quality control and analytical studies in research and manufacturing. lgcstandards.com
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C16H15N5 | nih.gov |
| Molecular Weight | 277.32 g/mol | nih.gov |
| IUPAC Name | 4-methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl]-1,3-benzenediamine | nih.gov |
| CAS Number | 152460-10-1 | nih.govchemicalbook.com |
Historical Context of Pyridyl-Substituted Pyrimidines in Chemical Science
The history of pyridyl-substituted pyrimidines is built upon the foundational discoveries of its parent heterocycles, pyridine (B92270) and pyrimidine. The systematic study of pyrimidines began in the 1880s, with Pinner synthesizing derivatives by condensing amidines with ethyl acetoacetate. wikipedia.orgtezu.ernet.in The parent compound, pyrimidine, was first prepared in 1900 by Gabriel and Colman. wikipedia.orgtezu.ernet.in Pyridine, a structurally related heterocycle, was isolated from coal tar historically, and its structure was confirmed in the 1870s, with the first synthesis of the parent ring being achieved by William Ramsay in 1876. wikipedia.org
For much of the 20th century, research into these heterocycles often proceeded along separate paths. However, the rise of rational drug design and the understanding of structure-activity relationships led chemists to combine different "privileged" scaffolds to create novel compounds with enhanced or new biological activities. The combination of the pyridine and pyrimidine rings was a logical step to explore new chemical space.
The strategic importance of the pyridyl-pyrimidine core surged with the discovery of its utility in kinase inhibition. Researchers found that the 2-anilinopyrimidine scaffold could be a potent inhibitor of protein kinases. Further exploration revealed that incorporating a pyridine ring at the 4-position of the pyrimidine could significantly enhance this activity and selectivity. This line of research directly led to the development of groundbreaking drugs, cementing the pyridyl-substituted pyrimidine framework as a cornerstone in modern medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7ClN4 |
|---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
5-chloro-4-pyridin-3-ylpyrimidin-2-amine |
InChI |
InChI=1S/C9H7ClN4/c10-7-5-13-9(11)14-8(7)6-2-1-3-12-4-6/h1-5H,(H2,11,13,14) |
InChI Key |
WSIXNFZXJAABLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NC=C2Cl)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 4 3 Pyridinyl 2 Pyrimidinamine and Analogues
Established Synthetic Pathways to the 2-Pyrimidinamine Core
The formation of the central 2-pyrimidinamine ring is the foundational step in the synthesis of the target compound. Classical and modern organic chemistry provides several robust methods for the construction of this heterocyclic system.
Condensation Reactions in Pyrimidine (B1678525) Synthesis
The most prevalent and versatile method for constructing the pyrimidine ring is through the condensation of a 1,3-dielectrophilic component with a C-N-C amidine synthon. In the context of 2-aminopyrimidines, guanidine (B92328) is the most commonly employed N-C-N nucleophile.
The general approach involves the reaction of guanidine with a β-dicarbonyl compound or its synthetic equivalent. For the synthesis of a 4-substituted-2-aminopyrimidine, a β-ketoester or a 1,3-diketone bearing the desired substituent at the appropriate position would be utilized. The reaction proceeds via a sequence of condensation and cyclization steps, ultimately leading to the formation of the pyrimidine ring. The use of microwave irradiation has been shown to significantly accelerate these condensation reactions.
A variety of precursors can serve as the three-carbon component. For instance, α,β-unsaturated ketones and nitriles are also effective substrates for condensation with guanidine to yield 2-aminopyrimidines. The specific choice of the 1,3-dielectrophile is dictated by the desired substitution pattern on the final pyrimidine product.
Carbon-Nitrogen Bond Formation Approaches
Alternative strategies to the direct condensation approach often involve the sequential formation of the carbon-nitrogen bonds. One such method is the reaction of a pre-formed enamine or enolate with a cyanamide (B42294) derivative, followed by cyclization.
Another key approach involves the modification of a pre-existing pyrimidine ring. For instance, a pyrimidine with a suitable leaving group, such as a halogen or a sulfonyl group, at the 2-position can undergo nucleophilic aromatic substitution (SNAr) with ammonia (B1221849) or an amine to introduce the 2-amino group. However, this method is generally less common for the initial construction of the 2-aminopyrimidine (B69317) core compared to condensation reactions.
Functionalization and Derivatization Techniques Applied to the Pyrimidinamine Scaffold
Once the 2-pyrimidinamine core is established, the subsequent steps involve the precise introduction of the chloro and pyridinyl moieties at the C5 and C4 positions, respectively, as well as potential N-substitution on the amino group.
Introduction of Halogen and Pyridinyl Moieties
The introduction of the chloro and pyridinyl groups can be achieved through several synthetic strategies, and the order of these introductions is a critical consideration for a successful synthesis.
A plausible synthetic route towards 5-Chloro-4-(3-pyridinyl)-2-pyrimidinamine could commence from a readily available starting material like 2-amino-4,6-dichloropyrimidine (B145751). The differential reactivity of the chlorine atoms at the C4 and C6 positions allows for regioselective substitution. Typically, the C4 position is more susceptible to nucleophilic attack than the C2 position in 2,4-dichloropyrimidines. mdpi.com
Palladium-catalyzed cross-coupling reactions are the premier methods for introducing the 3-pyridinyl group. The Suzuki-Miyaura coupling, which utilizes a boronic acid or ester, is a widely employed technique for this transformation. mdpi.com A regioselective Suzuki coupling at the C4 position of a di- or trichloropyrimidine derivative would be a key step. For instance, the reaction of 2-amino-4,6-dichloropyrimidine with 3-pyridinylboronic acid under palladium catalysis could selectively introduce the pyridinyl moiety at the C4 position. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high regioselectivity and yield. mdpi.com
The introduction of the chloro group at the C5 position can be accomplished through electrophilic halogenation of the pyrimidine ring. Reagents such as N-chlorosuccinimide (NCS) are commonly used for this purpose. The electronic nature of the substituents already present on the pyrimidine ring will influence the regioselectivity of this halogenation step.
An alternative strategy would involve starting with a pyrimidine precursor that already contains the 5-chloro substituent. For example, the condensation of guanidine with a 2-chloro-3-oxo-ester or a related 1,3-dielectrophile could provide a 2-amino-5-chloropyrimidine (B1294315) intermediate. Subsequent functionalization at the C4 position would then be required.
Strategies for N-Substitution on the Pyrimidinamine Ring
Further derivatization of the 2-amino group is a common strategy to explore the structure-activity relationship of pyrimidine-based compounds. N-substitution can be achieved through various standard organic transformations.
Alkylation of the 2-amino group can be performed using alkyl halides in the presence of a base. The reaction conditions can be tuned to favor mono- or di-alkylation. Reductive amination with aldehydes or ketones in the presence of a reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, is another effective method for introducing N-alkyl groups.
Acylation of the 2-aminopyrimidine can be readily accomplished using acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions typically proceed under basic conditions to neutralize the acid generated during the reaction.
Urea (B33335) and carbamate (B1207046) derivatives can be prepared by reacting the 2-aminopyrimidine with isocyanates or chloroformates, respectively. These derivatizations introduce additional hydrogen bonding capabilities and can significantly modulate the biological properties of the parent compound.
Advanced Synthetic Methodologies for Related Pyrimidine Derivatives
The field of pyrimidine synthesis is continually evolving, with new methodologies being developed to improve efficiency, selectivity, and substrate scope. These advanced techniques are also applicable to the synthesis of analogues of this compound.
One area of significant advancement is in the realm of C-H activation. Direct C-H functionalization of the pyrimidine ring offers a more atom-economical approach to introduce substituents, avoiding the need for pre-functionalized starting materials. For example, palladium-catalyzed direct arylation could potentially be used to introduce the 3-pyridinyl group at the C4 position of a 2-amino-5-chloropyrimidine.
Flow chemistry is another emerging technology that offers several advantages for the synthesis of pyrimidines and other heterocyclic compounds. The use of microreactors allows for precise control over reaction parameters, such as temperature and reaction time, leading to improved yields, selectivity, and safety. This technology is particularly well-suited for multi-step syntheses and for the generation of compound libraries.
Photoredox catalysis has also emerged as a powerful tool for the synthesis of complex organic molecules. Visible-light-mediated reactions can often proceed under mild conditions and can enable transformations that are difficult to achieve using traditional thermal methods. This approach could be explored for novel C-C and C-N bond formations in the synthesis of pyrimidine derivatives.
The following table provides a summary of some of the key synthetic reactions discussed:
| Reaction Type | Reagents and Conditions | Purpose in Synthesis |
| Condensation | Guanidine, β-dicarbonyl compound, base | Formation of the 2-aminopyrimidine core |
| Suzuki-Miyaura Coupling | Arylboronic acid, Palladium catalyst, base | Introduction of the 3-pyridinyl moiety at C4 |
| Electrophilic Halogenation | N-Chlorosuccinimide (NCS) | Introduction of the chloro group at C5 |
| N-Alkylation | Alkyl halide, base | N-substitution on the 2-amino group |
| Reductive Amination | Aldehyde/ketone, reducing agent | N-substitution on the 2-amino group |
| N-Acylation | Acyl chloride/anhydride, base | N-substitution on the 2-amino group |
Cyclization Reactions for Pyrimidine Ring Formation
The foundational method for constructing the pyrimidine ring is through cyclization reactions. wikipedia.org This approach typically involves the condensation of a three-carbon bifunctional component with a compound containing an N-C-N fragment, such as amidines, guanidines, or ureas. wikipedia.orgbu.edu.eg The most common strategy is the reaction between a β-dicarbonyl compound and an amidine to yield a 2-substituted pyrimidine. wikipedia.org
Variations of this reaction allow for the synthesis of diverse pyrimidine derivatives. For instance, using guanidine in the cyclization process leads to the formation of 2-aminopyrimidines, while urea yields 2-pyrimidinones. wikipedia.org The reaction of malononitrile (B47326) dimer with amidines, catalyzed by piperidine, results in 6-aminopyrimidine compounds. mdpi.com The yield of these reactions can be influenced by the electronic properties of the substituents on the starting materials; electron-donating groups on the amidine component have been shown to increase reaction yields. mdpi.com
| Reactants | Product Type | Key Features |
| β-Dicarbonyl Compound + Amidine | 2-Substituted Pyrimidine | Principal and widely used synthesis method. wikipedia.org |
| β-Dicarbonyl Compound + Guanidine | 2-Aminopyrimidine | Direct route to aminopyrimidines. wikipedia.org |
| β-Dicarbonyl Compound + Urea | 2-Pyrimidinone | Forms pyrimidine with a carbonyl group. wikipedia.org |
| Malononitrile Dimer + Amidine | 6-Aminopyrimidine | Catalyzed by piperidine; yields influenced by substituents. mdpi.com |
Three-Component Reactions in Heterocycle Synthesis
Three-component reactions, a type of multicomponent reaction (MCR), have become a powerful tool in synthetic organic chemistry for creating complex molecules like pyrimidine derivatives in a single step. organic-chemistry.orgresearchgate.net These reactions are prized for their efficiency, high atom economy, and ability to generate diverse molecular libraries. researchgate.net
One notable example is the Biginelli reaction, which synthesizes dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. researchgate.net Many other methods rely on the condensation of carbonyls with diamines. wikipedia.org Modern variations of three-component reactions can be catalyzed by various agents to improve yields and reaction conditions. For example, zinc chloride (ZnCl₂) has been used to catalyze the coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to produce 4,5-disubstituted pyrimidines. organic-chemistry.orggrowingscience.com Similarly, magnesium oxide (MgO) has proven to be an effective heterogeneous base catalyst for the reaction between aldehydes, amidines, and malononitrile or ethyl cyanoacetate. tandfonline.com
| Catalyst/Promoter | Reactants | Product | Advantages |
| Zinc Chloride (ZnCl₂) | Enamines, Triethyl orthoformate, Ammonium acetate | 4,5-Disubstituted pyrimidines | Single-step synthesis. organic-chemistry.orggrowingscience.com |
| Ammonium Iodide (NH₄I) | Ketones, Ammonium acetate, DMF-DMA | Substituted pyrimidines | Metal- and solvent-free conditions, broad scope. organic-chemistry.org |
| Magnesium Oxide (MgO) | Aldehydes, Amidines, Malononitrile | 4-Amino-5-pyrimidinecarbonitriles | High conversion, short reaction times, inexpensive catalyst. tandfonline.com |
| Iridium Complex | Amidines, Alcohols | Substituted pyrimidines | Regioselective, proceeds via condensation/dehydrogenation. organic-chemistry.org |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are crucial for attaching aryl or heteroaryl substituents to a pre-existing pyrimidine core. Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are employed to modify heterocyclic scaffolds. nih.gov
In the context of synthesizing compounds like this compound, a Suzuki coupling could be envisioned to link the 3-pyridinyl group to the 4-position of the pyrimidine ring. Alternatively, a Buchwald-Hartwig amination could be used to install the 2-pyrimidinamine moiety. One efficient, palladium-catalyzed method for synthesizing pyrido[2,3-d]pyrimidines involves a cascade reaction sequence of imination, Buchwald-Hartwig cross-coupling, and cycloaddition under microwave irradiation. rsc.org Palladium on carbon (Pd/C) is also frequently used as a catalyst for reduction reactions in synthetic pathways leading to pyrimidine derivatives. google.com
Green Chemistry Approaches in Pyrimidinamine Synthesis
In response to growing environmental concerns, green chemistry principles are increasingly being applied to the synthesis of pyrimidine derivatives. kuey.net These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.inkuey.net
Key green strategies in pyrimidine synthesis include:
Catalysis: Utilizing reusable heterogeneous catalysts or biocatalysts to improve reaction efficiency and simplify product purification. rasayanjournal.co.inkuey.net
Microwave-Assisted Synthesis: Using microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times. rasayanjournal.co.inpowertechjournal.com
Ultrasound-Assisted Synthesis: Employing ultrasonic waves to enhance mass transfer and accelerate reactions. rasayanjournal.co.inpowertechjournal.com
Solvent-Free Reactions: Conducting reactions without a solvent ("neat" conditions) to reduce waste and simplify workup procedures. rasayanjournal.co.inpowertechjournal.com
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids. rasayanjournal.co.inkuey.net
These approaches not only offer environmental benefits but can also lead to more cost-effective and efficient chemical processes. rasayanjournal.co.innih.gov
| Green Technique | Description | Advantages |
| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions selectively. | Faster reaction rates, reduced energy consumption, higher yields. rasayanjournal.co.inpowertechjournal.com |
| Ultrasound-Assisted Synthesis | Uses ultrasonic waves to promote chemical reactions. | Enhanced mass transfer, accelerated reactions, improved yields. rasayanjournal.co.inpowertechjournal.com |
| Solvent-Free Synthesis | Reactions are conducted without a solvent medium. | Reduced waste, simplified purification, clean reactions. rasayanjournal.co.inkuey.net |
| Use of Ionic Liquids | Employs non-volatile, often recyclable salts as solvents. | "Green Solvents" with potential for minimal toxicity and biodegradability. rasayanjournal.co.in |
| Heterogeneous Catalysis | Uses a catalyst in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction). | Ease of catalyst separation and recycling, simpler product isolation. kuey.netresearchgate.net |
Isotopic Labeling Techniques for Pyridine (B92270) and Pyrimidine Derivatives
Isotopic labeling is a critical tool in pharmaceutical research, used in applications ranging from metabolic studies to nuclear imaging. chemrxiv.orgresearchgate.net The development of methods to incorporate isotopes like ¹⁵N, ¹³N, ¹³C, or deuterium (B1214612) into heterocyclic scaffolds such as pyridine and pyrimidine is of significant interest. chemrxiv.orgnih.gov
A recently developed, innovative strategy for nitrogen isotope labeling involves a pyridine-based nitrogen isotope exchange (NIE) reaction. chemrxiv.org This method utilizes a Zincke activation strategy to facilitate the exchange of the nitrogen atom within the heterocyclic ring. researchgate.netnih.gov The process has been successfully applied to a wide range of pyridines and other heterocycles, including pyrimidines, allowing for the incorporation of the stable isotope ¹⁵N. chemrxiv.orgchemrxiv.org
Furthermore, this technique has been extended to incorporate the short-lived positron-emitting isotope ¹³N (half-life of 9.97 minutes) using [¹³N]ammonia as the nitrogen source. researchgate.netchemrxiv.org This breakthrough opens new avenues for the development of novel ¹³N-based radiotracers for Positron Emission Tomography (PET), a powerful medical imaging technique. chemrxiv.org
Elucidation of Biological Activities and Molecular Mechanisms
Enzymatic Inhibition Studies of Pyrimidinamine Derivatives
Derivatives of pyrimidinamine have been the focus of numerous studies to understand their role as enzyme inhibitors. The core structure of these compounds allows for diverse substitutions, leading to varied interactions with enzyme active sites and subsequent modulation of their catalytic functions.
The 5-chloro-4-((substituted phenyl)amino)pyrimidine structure has been identified as a key pharmacophore in the design of various enzyme inhibitors. nih.gov This fragment is utilized as a "cap group" in the development of Histone deacetylase (HDACs) inhibitors, where it engages in hydrophobic interactions with residues at the opening of the enzyme's active site. nih.gov The versatility of this scaffold is further demonstrated in its application to anaplastic lymphoma kinase (ALK) inhibitors, highlighting its capacity for strong hydrophobic interactions. nih.gov
In the context of acetylcholinesterase (AChE), molecular docking studies of pyrimidin-4-amine derivatives have shown specific binding modes within the enzyme's active site. nih.govacs.org Similarly, derivatives designed as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, such as the 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamine scaffold, are developed to be ATP-competitive, indicating direct interaction with the ATP-binding pocket of the kinase. nih.gov
Pyrimidinamine derivatives have demonstrated significant modulatory effects on various enzymes. Certain analogues function as potent inhibitors of Class I HDACs, particularly HDAC3. nih.gov For instance, compound L20, a 5-chloro-4-((substituted phenyl)amino)pyrimidine derivative, exhibited IC50 values of 0.684 µM, 2.548 µM, and 0.217 µM against HDAC1, HDAC2, and HDAC3, respectively, while showing minimal activity against HDAC6 (IC50 > 1000 µM). nih.gov
In studies on VEGFR-2, the 5-chloro-N4-(4-chlorophenyl) substituted pyrimido[4,5-b]indole derivative was found to be a potent inhibitor, equipotent to the standard compound semaxinib and more potent than sunitinib (B231) and erlotinib (B232) in a whole-cell assay. nih.gov Furthermore, specific pyrimidin-4-amine derivatives have been shown to inhibit AChE activity. nih.govacs.org For example, compounds U7 and U8, which are 5-chloro and 5-bromo pyrimidin-4-amine derivatives respectively, recorded enzyme activities of 0.215 and 0.184 U/mg prot against AChE. nih.govacs.org
Biological Efficacy Against Pathogenic Organisms
Analogues of pyrimidinamine have been extensively evaluated for their effectiveness against a range of pathogenic organisms, demonstrating significant fungicidal and insecticidal properties.
The pyrimidine (B1678525) structure is a cornerstone in the development of fungicides, with many derivatives showing a broad spectrum of activity against plant pathogens.
Pyrimidinamine derivatives have shown notable efficacy in controlling various plant fungal diseases. For instance, the commercial fungicide diflumetorim (B165605) is a pyrimidinamine derivative, though it shows limited effectiveness against corn rust (Puccinia sorghi). researchgate.netx-mol.com However, newly synthesized analogues have demonstrated superior activity. One such derivative, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine (T33), exhibited an EC50 value of 0.60 mg/L against Puccinia sorghi, significantly more potent than the commercial fungicide tebuconazole (B1682727) (1.65 mg/L). researchgate.netx-mol.com Another compound, HNPC-A9229, also showed excellent activity against P. sorghi with an EC50 of 0.16 mg/L. researchgate.net
Against powdery mildew (Erysiphe graminis), HNPC-A9229 displayed an EC50 value of 1.14 mg/L. researchgate.net
The fungicidal potential of these analogues extends to downy mildew, caused by Pseudoperonospora cubensis. researchgate.netfigshare.com A series of novel spiropyrimidinamine derivatives were synthesized and tested, with one compound showing an excellent EC50 of 0.422 mg/L, outperforming commercial fungicides like cyazofamid, flumorph, and diflumetorim. figshare.com Other pyrimidin-4-amine derivatives, U7 and U8, also showed activity against P. cubensis with EC50 values of 24.94 ± 2.13 mg/L and 30.79 ± 2.21 mg/L, respectively. nih.govacs.org
| Compound | Target Pathogen | EC50 (mg/L) | Reference Fungicide | Reference EC50 (mg/L) |
|---|---|---|---|---|
| T33 | Puccinia sorghi | 0.60 | Tebuconazole | 1.65 |
| HNPC-A9229 | Puccinia sorghi | 0.16 | - | - |
| HNPC-A9229 | Erysiphe graminis | 1.14 | - | - |
| Spiropyrimidinamine Cpd. 5 | Pseudoperonospora cubensis | 0.422 | Cyazofamid, Flumorph, Diflumetorim | - |
| U7 | Pseudoperonospora cubensis | 24.94 ± 2.13 | Azoxystrobin | 3.18 ± 0.21 |
| U8 | Pseudoperonospora cubensis | 30.79 ± 2.21 | Azoxystrobin | 3.18 ± 0.21 |
In addition to their fungicidal properties, pyrimidinamine derivatives have been explored for their insecticidal potential. Bioassays have confirmed that certain compounds exhibit significant activity against various insect pests. nih.govresearchgate.net
Novel pyrimidin-4-amine derivatives containing a 1,2,4-oxadiazole (B8745197) moiety have shown excellent insecticidal activity (100% at tested concentrations) against the oriental armyworm, Mythimna separata. researchgate.net Specifically, compounds U7 and U8, which possess a 5-chloro and 5-bromo substitution respectively, demonstrated broad-spectrum insecticidal activity. nih.govacs.org The LC50 values for U7 and U8 against M. separata were 3.57 ± 0.42 mg/L and 4.22 ± 0.47 mg/L, respectively. nih.govacs.org
Furthermore, a series of pyrimidinamine derivatives featuring a phenyloxazole moiety displayed remarkable activity against Aphis fabae (bean aphid) and Tetranychus cinnabarinus (carmine spider mite). researchgate.net One particular compound, 5-chloro-6-ethyl-2-methyl-N-((2-(p-tolyl)oxazol-4-yl)methyl)pyrimidin-4-amine (9o), showed potency against A. fabae that was superior to the commercial insecticide imidacloprid (B1192907). researchgate.net
| Compound | Target Pest | LC50 (mg/L) | Reference Insecticide | Reference LC50 (mg/L) |
|---|---|---|---|---|
| U7 | Mythimna separata | 3.57 ± 0.42 | Flufenerim | 3.14 ± 0.73 |
| U8 | Mythimna separata | 4.22 ± 0.47 | Flufenerim | 3.14 ± 0.73 |
| 9o | Aphis fabae | Superior to Imidacloprid | Imidacloprid | - |
Antimicrobial Properties (Bacterial and Fungal) of Related Derivatives
Pyrimidine derivatives are a well-established class of compounds exhibiting a wide spectrum of antimicrobial activities. nih.govnih.gov Their efficacy stems from the versatile pyrimidine ring, which serves as a "privileged scaffold" in medicinal chemistry. semanticscholar.org Numerous studies have demonstrated the activity of various substituted pyrimidines against both bacteria and fungi.
The antimicrobial potential has been confirmed through in vitro testing against a range of microorganisms, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli, and fungi like Candida albicans and Aspergillus flavus. nih.govnih.gov The introduction of different functional groups onto the pyrimidine core allows for the modulation of antimicrobial potency. For example, some studies have found that pyrimidine derivatives containing imino and thioxo groups exhibit strong antibacterial effects. impactjournals.us
| Compound Type | Test Organism | Activity Level | Source |
|---|---|---|---|
| Pyrimidopyrimidine analogs | Staphylococcus aureus (Gram +) | Excellent | nih.gov |
| 2-(substituted-pyrazolyl)pyrimidine | Bacillus subtilis (Gram +) | Strong | nih.gov |
| 4-amino-6-aryl-2-(methylamino)-pyrimidine | Escherichia coli (Gram -) | Moderate to Strong | nih.gov |
| 2-thioxo(1H)-pyrimidines | Candida albicans (Fungus) | Very Good | impactjournals.us |
| Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives | Aspergillus fumigatus (Fungus) | Significant | researchgate.net |
Role as Precursors or Related Compounds in Therapeutic Research
The pyridinyl-pyrimidine scaffold is a key structural motif in the design of molecules targeting various enzymes and receptors, indicating its importance in therapeutic research.
Relevance to Kinase Inhibition (e.g., Bcr-Abl kinase)
The 2-phenylaminopyrimidine framework, closely related to the subject compound, is central to the development of tyrosine kinase inhibitors (TKIs). wikipedia.org A prime example is Imatinib, a TKI that specifically targets the Bcr-Abl kinase, the causative agent of chronic myeloid leukemia (CML). wikipedia.orgnih.gov Imatinib functions by binding to the ATP-binding site of the Bcr-Abl kinase, locking it in an inactive conformation and thereby inhibiting its activity. wikipedia.org
However, resistance to Imatinib often develops through point mutations in the Bcr-Abl kinase domain. nih.govnih.gov This has spurred the development of second-generation inhibitors. Pyrido-pyrimidine type kinase inhibitors have shown high potency against both wild-type Bcr-Abl and various imatinib-resistant mutants. nih.gov These compounds can bind to Bcr-Abl regardless of the conformation of its activation loop, allowing them to overcome certain resistance mechanisms. nih.gov Another advanced TKI, Nilotinib, is a phenylamino-pyrimidine derivative that is significantly more potent than Imatinib against Bcr-Abl and is active against a wide array of imatinib-resistant mutations, with the notable exception of T315I. nih.gov
Exploration of Other Receptor Modulations (e.g., Neuropeptide Y5 receptor, Adenosine (B11128) A(2A) receptor)
Derivatives of the pyrimidine core structure have been extensively explored as modulators of various G-protein coupled receptors (GPCRs), demonstrating their versatility in drug discovery.
Neuropeptide Y5 (NPY Y5) Receptor: The NPY Y5 receptor is implicated in the regulation of food intake, making it a target for anti-obesity therapeutics. acs.orgacs.org A series of pyrrolo[3,2-d]pyrimidine derivatives have been synthesized and evaluated as potent and selective NPY Y5 receptor antagonists. acs.orgacs.orgfigshare.com Additionally, pyridine (B92270) hydrazide derivatives have been developed with high antagonist activity at the human NPY Y5 receptor. nih.gov
Adenosine A(2A) Receptor: Antagonists of the adenosine A(2A) receptor are being investigated for the treatment of Parkinson's disease. acs.orgmanchester.ac.uk Several classes of pyrimidine-based compounds have been identified as potent A(2A) antagonists. These include thieno[3,2-d]pyrimidine (B1254671) derivatives, which show high potency and selectivity. manchester.ac.uknih.govnih.gov Furthermore, triazolo[4,5-d]pyrimidine and triazole-pyrimidine-methylbenzonitrile derivatives have been developed as A(2A) receptor antagonists, with some also showing dual activity against the A(2B) receptor subtype. acs.orgtandfonline.com
Non-Biological Applications: Corrosion Inhibition Mechanisms of Pyrimidine Derivatives
Beyond their biological significance, pyrimidine derivatives serve as effective and environmentally friendly corrosion inhibitors, particularly for steel in acidic environments. academicjournals.orgresearchgate.netresearchgate.net Corrosion is an electrochemical process, and these organic compounds function by adsorbing onto the metal surface to form a protective barrier film. academicjournals.orgelectrochemsci.org
The inhibition mechanism can involve two primary types of interaction:
Physisorption: This occurs through electrostatic attraction between the charged pyrimidine molecule and the charged metal surface. academicjournals.org
Chemisorption: This involves the sharing of electrons between the heteroatoms (nitrogen, oxygen, or sulfur) in the pyrimidine ring and the vacant d-orbitals of the metal atoms, forming a coordinate-type bond. researchgate.net The presence of π-electrons in the aromatic pyrimidine ring also contributes to this interaction. researchgate.net
| Factor | Mechanism/Effect | Source |
|---|---|---|
| Heteroatoms (N, S, O) | Act as active centers for adsorption on the metal surface. | researchgate.net |
| π-Electrons | Interact with the d-orbitals of the metal, enhancing adsorption. | researchgate.net |
| Adsorption Mode | Can be physisorption (electrostatic) or chemisorption (bond formation). | academicjournals.org |
| Protective Film | Forms a barrier that blocks active corrosion sites. | academicjournals.orgelectrochemsci.org |
| Inhibitor Concentration | Inhibition efficiency generally increases with higher concentration. | electrochemsci.orgnih.gov |
Structure Activity Relationship Sar Studies of 5 Chloro 4 3 Pyridinyl 2 Pyrimidinamine Analogues
Correlating Substituent Patterns with Biological Efficacy
The biological activity of 5-Chloro-4-(3-pyridinyl)-2-pyrimidinamine analogues is intricately linked to the nature and position of various substituents on the pyrimidine (B1678525) and pyridine (B92270) rings. Researchers have systematically altered different parts of the molecule to map out the chemical features essential for potent activity.
Impact of Halogenation on Activity Profiles
Halogenation, particularly at the 5-position of the pyrimidine ring, has been shown to be a critical determinant of biological activity. The presence of a chlorine atom in this position, as seen in the parent compound, is often associated with enhanced efficacy.
Studies on related pyrimidin-4-amine derivatives have demonstrated that both 5-chloro and 5-bromo substitutions can confer broad-spectrum insecticidal and fungicidal activity. nih.govacs.org For instance, in a series of pyrimidin-4-amine derivatives, the 5-chloro and 5-bromo analogues (compounds U7 and U8 respectively) both exhibited significant insecticidal activity against Mythimna separata and fungicidal activity against Pseudoperonospora cubensis. nih.govacs.org This suggests that a halogen at the 5-position is a key feature for potent pesticidal action.
The nature of the halogen can fine-tune the activity. While both chloro and bromo substituents are effective, their relative potencies can vary depending on the specific target organism and the rest of the molecular structure.
| Compound | R1 (Position 5) | Target Organism | Activity (LC50/EC50 mg/L) |
|---|---|---|---|
| U7 | Cl | Mythimna separata (Insect) | 3.57 |
| U8 | Br | Mythimna separata (Insect) | 4.22 |
| U7 | Cl | Pseudoperonospora cubensis (Fungus) | 24.94 |
| U8 | Br | Pseudoperonospora cubensis (Fungus) | 30.79 |
Influence of Pyridinyl Moiety and its Position on Activity
The pyridinyl group at the 4-position of the pyrimidine ring plays a crucial role in the biological activity of these compounds. Its nitrogen atom can participate in hydrogen bonding, which may be important for binding to target enzymes or receptors. The position of the nitrogen atom within the pyridine ring is also a key factor.
In studies of related diaminopyrimidine inhibitors of cyclin-dependent kinases, the position of the nitrogen in the pyridyl ring significantly affected potency. Comparing 2-, 3-, and 4-pyridyl derivatives, it was found that the substitution pattern influenced the inhibitory profile against different kinases. sci-hub.se While this is in a different biological context, it highlights the importance of the pyridinyl nitrogen's location.
Furthermore, the replacement of the pyridine ring with other cyclic systems, such as aliphatic rings, benzene, or furan, has been shown to result in a significant decrease or complete loss of activity in some series, underscoring the critical nature of the pyridinyl moiety for biological efficacy. sci-hub.se
Effects of Other Heterocyclic and Aromatic Substituents
The substitution of the pyridinyl moiety with other heterocyclic or aromatic rings has been explored to understand the structural requirements for activity. In a series of antifungal pyrimidine derivatives, replacing a (6-chloropyridin-3-yl)methyl group with a (6-chlorothiazol-3-yl)methyl group led to a significant decrease in inhibition against most of the tested fungi, particularly a 12-fold decrease against Thanatephorus cucumeris. nih.gov This indicates a preference for the pyridine ring system for antifungal activity in that particular scaffold.
Conversely, in the development of insecticidal pyrimidinamine derivatives, the introduction of a phenyloxazole moiety led to compounds with remarkable activity against Aphis fabae and Tetranychus cinnabarinus. researchgate.net Specifically, a compound bearing a (2-(p-tolyl)oxazol-4-yl)methyl group showed potency superior to the commercial insecticide imidacloprid (B1192907) against A. fabae. researchgate.net This demonstrates that while the pyridinyl group is often important, other specifically substituted heterocyclic systems can also confer high insecticidal activity. The introduction of a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety has also been shown to result in compounds with excellent insecticidal and fungicidal properties. nih.govacs.org
SAR in Specific Biological Contexts
The structure-activity relationships of this compound analogues are often tailored to specific biological applications, such as fungicidal or insecticidal activity.
SAR for Fungicidal Activity
For fungicidal activity, the core pyrimidinamine structure is a well-established pharmacophore. The anilinopyrimidine class of fungicides, which shares the pyrimidinamine core, is known to be effective against a wide variety of fungi. researchgate.net
In a study of pyrimidine derivatives, a compound with a (6-chloropyridin-3-yl)methylamino group at the 2-position of a dimethoxypyrimidine core showed notable antifungal activity. nih.gov The SAR data suggests that the 2-substituted pyrimidinamine scaffold is particularly effective against Botrytis cinerea, while 4-substituted pyrimidinamines are more potent against Cercospora. nih.gov
Furthermore, the introduction of a trifluoromethyl group at the 6-position of the pyrimidine ring, combined with a 4-phenyl substituent, has been shown to yield compounds with excellent fungicidal activity against Botrytis cinerea, in some cases significantly higher than commercial fungicides like pyrimethanil (B132214) and cyprodinil. mdpi.com
| Compound Series | Key Structural Feature | Target Fungi | General SAR Observation |
|---|---|---|---|
| 2-Substituted Pyrimidinamines | (6-chloropyridin-3-yl)methylamino at C2 | Botrytis cinerea | Effective against this pathogen. nih.gov |
| 4-Substituted Pyrimidinamines | Varied substituents at C4 | Cercospora | More potent against this genus. nih.gov |
| 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines | CF3 at C6, Phenyl at C4 | Botrytis cinerea | High activity, surpassing commercial standards. mdpi.com |
| Pyrimidin-4-amines | 5-Chloro or 5-Bromo substitution | Pseudoperonospora cubensis | Broad-spectrum fungicidal activity. nih.govacs.org |
SAR for Insecticidal Activity
In the context of insecticidal activity, pyrimidinamine derivatives have also shown significant promise. A series of pyrimidin-4-amine derivatives containing a trifluoroethyl sulfide (B99878) moiety exhibited potent activity against the green peach aphid (Myzus persicae). researchgate.net
Notably, the compound 5-chloro-N-(1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-2-methylpropan-2-yl)-6-ethylpyrimidin-4-amine had the best control effect on Aphis fabae, with an LC50 value of 1.46 mg/L, which was more potent than the commercial insecticide spirotetramat. researchgate.net This highlights the importance of the 5-chloro substituent on the pyrimidine ring and specific substitutions on the pyridinyloxy side chain for high insecticidal efficacy.
Furthermore, novel pyrimidine derivatives containing a urea (B33335) pharmacophore have been synthesized and tested against the yellow fever mosquito, Aedes aegypti. Many of these compounds exhibited insecticidal activity against both adult and larval mosquitoes, indicating that with further structural modification, these pyrimidine derivatives could be developed into novel insecticides. nih.gov
| Compound Series | Key Structural Feature | Target Insect | General SAR Observation |
|---|---|---|---|
| Pyrimidin-4-amines | 5-Chloro and substituted (pyridinyloxy)propylamino side chain | Aphis fabae | High potency, exceeding some commercial standards. researchgate.net |
| Pyrimidin-4-amines | 5-Chloro or 5-Bromo and a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety | Mythimna separata | Broad-spectrum insecticidal activity. nih.govacs.org |
| Pyrimidinamines | Phenyloxazole moiety | Aphis fabae, Tetranychus cinnabarinus | Potent activity, superior to imidacloprid in some cases. researchgate.net |
| Pyrimidine derivatives | Urea pharmacophore | Aedes aegypti | Activity against adult and larval stages. nih.gov |
SAR for Antimicrobial Activity
The antimicrobial activity of this compound analogues is significantly influenced by the nature and position of substituents on both the pyrimidine and pyridine rings. While specific SAR studies on the parent compound are not extensively detailed in publicly accessible literature, analysis of related pyrimidine and pyridine derivatives allows for the extrapolation of key structural requirements for antimicrobial efficacy.
Research on related pyridothienopyrimidine derivatives has shown that modifications to the pyrimidine ring can lead to significant changes in antimicrobial activity against a range of bacterial and fungal strains. nih.gov For instance, the introduction of different substituents can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with microbial targets.
The position of the nitrogen atom in the pyridine ring is also a critical determinant of activity. In the case of this compound, the attachment at the 3-position of the pyridine ring dictates a specific spatial arrangement of the two heterocyclic systems. Studies on other bicyclic systems have shown that such geometric constraints can be pivotal for fitting into the active site of a biological target. acs.org
The following interactive table summarizes the general structure-activity relationships for antimicrobial activity based on findings from related pyrimidine and pyridine derivatives.
| Molecular Scaffold | Position of Substitution | Type of Substituent | Effect on Antimicrobial Activity |
| Pyrimidine | C2 | Amino Group | Potential for hydrogen bonding, often associated with activity. |
| Pyrimidine | C4 | Aromatic/Heteroaromatic Ring | Nature of the ring system can influence potency and spectrum of activity. |
| Pyrimidine | C5 | Electron-Withdrawing Group (e.g., Chloro) | Can enhance antimicrobial activity by altering electronic properties. |
| Pyridine | 3-position | Linkage to Pyrimidine | Dictates specific spatial orientation, which can be critical for target binding. |
| General | Various | Bulky Groups | May decrease activity due to steric hindrance. nih.gov |
| General | Various | Lipophilic Groups | Can influence cell permeability and overall efficacy. |
Development of Pharmacophore Models from SAR Data
Pharmacophore modeling is a computational technique that distills the collective SAR data into a three-dimensional representation of the essential steric and electronic features required for a molecule to exert a specific biological effect. A pharmacophore model for the antimicrobial activity of this compound analogues would typically be derived from a set of active and inactive compounds, identifying the common chemical features that are critical for antimicrobial action.
Hydrogen Bond Acceptors: The nitrogen atoms within the pyrimidine and pyridine rings are potential hydrogen bond acceptors, which could interact with donor groups in a biological target.
Hydrogen Bond Donors: The amino group at the C2 position of the pyrimidine ring can act as a hydrogen bond donor, a feature often crucial for molecular recognition.
Aromatic/Hydrophobic Regions: The pyridine and pyrimidine rings themselves constitute aromatic and hydrophobic regions that can engage in van der Waals or pi-pi stacking interactions with the target.
Electron-Withdrawing Feature: The chloro group at the C5 position represents a region with specific electronic properties that may be important for activity.
The development of a robust pharmacophore model would involve the following steps:
Selection of a Training Set: A diverse set of this compound analogues with known antimicrobial activities would be compiled.
Conformational Analysis: The possible three-dimensional arrangements of each molecule in the training set would be generated.
Feature Identification: Common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) present in the active molecules but absent or differently arranged in the inactive ones would be identified.
Pharmacophore Generation and Validation: A 3D model incorporating these essential features and their spatial relationships would be constructed. This model would then be validated by its ability to correctly classify molecules outside the training set as active or inactive.
Computational and Theoretical Investigations of 5 Chloro 4 3 Pyridinyl 2 Pyrimidinamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties of a molecule, which dictate its reactivity, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. ijcce.ac.irnih.gov By solving approximations of the Schrödinger equation, DFT can determine optimized molecular geometry, orbital energies, and the distribution of electron density. For compounds like 5-Chloro-4-(3-pyridinyl)-2-pyrimidinamine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide critical insights. ijcce.ac.irwu.ac.th
A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of molecular reactivity and stability; a smaller gap suggests higher reactivity and the possibility of charge transfer interactions within the molecule. nih.govnih.gov For related 2-chloro-5-nitropyridine, the HOMO-LUMO energy gap was found to be a consequence of the strong electron-acceptor ability of its functional groups. researchgate.net
Another important output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. nih.gov These maps use a color scale to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. Such information is invaluable for predicting sites of nucleophilic and electrophilic attack and understanding non-covalent interactions like hydrogen bonding. nih.gov In pyrimidine (B1678525) derivatives, electronegative nitrogen and oxygen atoms typically form regions of negative potential, while hydrogen atoms bonded to amines create positive potential sites.
Table 1: Representative DFT-Calculated Electronic Properties for Pyrimidinamine Derivatives Note: This table presents typical data for related heterocyclic compounds as specific values for this compound are not available in the cited literature.
| Parameter | Representative Value | Significance |
| EHOMO | -6.5 to -5.5 eV | Electron-donating capability |
| ELUMO | -1.5 to -0.5 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 eV | Chemical reactivity and stability |
| Dipole Moment (μ) | 2.0 to 4.0 Debye | Molecular polarity and solubility |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). ijcce.ac.irresearchgate.net This analysis helps in understanding the nature of electron transitions between molecular orbitals upon absorption of light. nih.gov TD-DFT calculations can determine the excitation energies, corresponding wavelengths (λmax), and oscillator strengths (a measure of transition probability) for the lowest-energy electronic transitions. nih.gov
For aromatic heterocyclic systems like pyrimidinamines, the most significant electronic transitions in the UV-Vis region are typically π → π* and n → π* transitions. The calculations can identify which molecular orbitals are primarily involved in a specific transition (e.g., from the HOMO to the LUMO). researchgate.net This information, when correlated with experimental spectra, provides a detailed picture of the molecule's photophysical behavior. researchgate.net Studies on related pyridinyl and pyrimidinyl compounds show that such theoretical spectra, calculated using methods like CAM-B3LYP, are often in good agreement with observed spectra. ijcce.ac.irresearchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations are essential tools for studying how a ligand, such as this compound, interacts with a biological target, typically a protein receptor.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein's active site. nih.govpensoft.net The process involves sampling numerous possible conformations of the ligand within the binding pocket and scoring them based on a function that estimates binding affinity. nih.gov Pyrimidinamine derivatives are frequently studied as inhibitors of various protein kinases, which are critical targets in cancer therapy. nih.govmdpi.com
Docking studies reveal the specific molecular interactions that stabilize the ligand-protein complex. These interactions commonly include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the amine group on the pyrimidine ring) and acceptors (like backbone carbonyls or specific residues such as methionine or aspartate in the kinase hinge region).
Hydrophobic Interactions: Occur between the aromatic rings (pyrimidine, pyridine) and nonpolar residues of the protein (e.g., leucine, valine, alanine). figshare.com
Pi-Alkyl and Pi-Pi Stacking: Interactions involving the aromatic rings of the ligand and complementary residues in the binding site. pensoft.net
Docking analyses of 4-(pyridin-2-yl)pyrimidin-2-amine (B132134) derivatives with cyclin-dependent kinases (CDKs), for example, have identified key interactions within the ATP-binding site that are crucial for inhibitory activity. nih.govnih.gov
Table 2: Example of Molecular Docking Results for a Pyrimidinamine Derivative Targeting a Protein Kinase Note: This table is a representative example illustrating typical docking results for this class of compounds.
| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| Kinase X (e.g., CDK2) | Pyrimidinamine Analog | -8.5 | Met85 | Hydrogen Bond |
| Asp86 | Hydrogen Bond | |||
| Leu134 | Hydrophobic | |||
| Ala31 | Pi-Alkyl |
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. nih.govphyschemres.org MD simulations model the movements of atoms in the ligand and protein, providing insights into the stability of the binding pose and the flexibility of the complex. physchemres.org A common analysis involves calculating the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over the simulation trajectory. A stable RMSD value suggests that the ligand remains securely in the binding pocket. physchemres.org
Furthermore, MD simulation data can be used to calculate binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). scispace.com This provides a more accurate estimation of binding affinity than docking scores alone by accounting for solvation effects and entropic changes. scispace.com Studies on similar chloro-pyrimidine derivatives targeting kinases c-Met and ALK have used MD simulations and binding free energy calculations to understand the determinants of binding affinity and selectivity. figshare.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrimidinamine Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules. researchgate.net
For pyrimidinamine derivatives, a QSAR study begins with a dataset of compounds with known biological activities (e.g., IC50 values against a specific enzyme). researchgate.net For each molecule, a set of numerical parameters, or "molecular descriptors," are calculated. These descriptors can encode various aspects of the molecule's structure, including:
Constitutional: Molecular weight, atom counts.
Topological: Describing atomic connectivity.
Quantum Chemical: HOMO/LUMO energies, dipole moment.
3D-Descriptors: Molecular shape and surface area.
Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that correlates a selection of these descriptors with the observed biological activity. researchgate.net The predictive power and robustness of the resulting QSAR model are evaluated using statistical parameters like the squared correlation coefficient (R²) and the cross-validation coefficient (Q²). nih.gov A robust QSAR model can then be used to predict the activity of novel pyrimidinamine derivatives, helping to prioritize which compounds to synthesize and test experimentally. researchgate.netnih.gov
Studies on Non-Covalent Interactions in Pyrimidine Systems
The supramolecular architecture and crystal packing of pyrimidine derivatives are significantly influenced by a variety of non-covalent interactions (NCIs). uomphysics.netnih.gov Computational and theoretical studies are crucial for understanding the nature, strength, and hierarchy of these interactions, which dictate the molecule's conformation and its interactions in a biological or material context. For this compound, several key non-covalent forces are expected to be at play, primarily hydrogen bonding, π-π stacking, and halogen bonding.
Hydrogen Bonding: The 2-aminopyrimidine (B69317) moiety is a potent site for hydrogen bonding. The amino group (-NH₂) serves as a hydrogen bond donor, while the nitrogen atoms within the pyrimidine and pyridine (B92270) rings act as hydrogen bond acceptors. These interactions are fundamental in forming defined molecular assemblies. rsc.orgnih.gov In related systems, such as N-((4-acetylphenyl) carbamothioyl) pivalamide, intramolecular N–H···O hydrogen bonds have been shown to lock molecular conformation, while intermolecular N–H···O=C interactions stabilize the crystal structure. nih.gov Studies on 5-bromocytosine (B1215235) salts show that crystal packing is mainly stabilized by conventional hydrogen bonds, with strong N-H, N⁺-H, and O-H sites acting as donors. mdpi.com
π-π Stacking: The aromatic nature of both the pyrimidine and pyridine rings in this compound allows for significant π-π stacking interactions. These interactions are crucial for molecular self-assembly. rsc.org The strength and geometry of π-π stacking can be influenced by substituents on the aromatic rings and by the presence of other non-covalent interactions like hydrogen bonds. rsc.org Computational studies on pyridine have shown that parallel π-stacking can enhance the hydrogen bonding ability of the molecule. oup.com In some crystal structures, π-π stacking is a dominant feature, with pyridinium (B92312) rings oriented in parallel displaced face-to-face arrangements. nih.gov For example, research on phosphinic dipeptides revealed a favorable π-π stacking interaction between a pyridyl group and a tyrosine phenol (B47542) group. acs.org
Halogen Bonding: The presence of a chlorine atom at the 5-position of the pyrimidine ring introduces the possibility of halogen bonding. Halogen bonds are formed when an electrophilic region on the halogen atom, known as a σ-hole, interacts with a nucleophilic site like a lone pair on a nitrogen or oxygen atom. mdpi.comresearchgate.net Computational studies on halogenated pyridinium salts have revealed various intermolecular anion-π and σ-hole interactions that stabilize solid-state structures. researchgate.net In studies of 5-bromocytosine, weak to moderate C–Br···O halogen bonds were identified as playing an appreciable role in the supramolecular architecture, with interaction energies ranging from approximately 1.0 to 4.0 kcal/mol. mdpi.com The interplay between halogen bonding and π-stacking has also been explored, with computations confirming that in some co-crystals, π-stacking interactions can be stronger than halogen bonds, and cooperativity exists between the two. nih.govnsf.gov
The combination of these non-covalent forces—hydrogen bonds, π-π stacking, and halogen bonds—creates a complex and robust three-dimensional supramolecular network that defines the solid-state properties of this compound and related compounds.
Table of Interaction Geometries in Related Systems
| Interaction Type | System Studied | Distance (Å) | Angle (°) | Source |
| π-π Stacking | 4-aminopyridinium salt | 3.25 - 3.32 | - | nih.gov |
| Halogen Bond (C-Br···O) | 5-bromocytosine derivative | 2.97 - 3.16 | 150 - 164 | mdpi.com |
| Hydrogen Bond (N-H···O) | Phosphinic dipeptide | 2.73 - 2.97 | - | acs.org |
| Halogen Bond (Cl···F) | Halogenated pyridinium salt | 3.00 - 3.07 | - | researchgate.net |
Table of Calculated Interaction Energies for Non-Covalent Bonds in Analogous Molecules
| Interaction Type | System Studied | Method | Interaction Energy (kcal/mol) | Source |
| π-π Stacking | Stacked cytosine dimer | MP2/6-31G | -8.3 | oup.com |
| π-π Stacking | Pyrimidine/benzene complex | MP2/6-31G | -4.2 | oup.com |
| Halogen Bond (C-Br···O) | 5-bromocytosine derivative | DFT | 2.1 - 3.6 | mdpi.com |
Future Research Directions and Translational Perspectives
Design and Synthesis of Novel Pyrimidinamine Derivatives with Enhanced Potency
The development of new pyrimidinamine derivatives with superior efficacy hinges on strategic structural modifications guided by structure-activity relationship (SAR) studies. The pyrimidine (B1678525) core offers multiple positions for substitution (primarily positions 2, 4, and 5), where modifications can significantly influence biological activity. acs.org
Key synthetic strategies for generating pyrimidine analogues include condensation reactions between amines and carbonyl compounds, as well as cross-coupling techniques to append various substituents to the heterocyclic core. gsconlinepress.commdpi.com For instance, the Pinner reaction, which involves the cyclocondensation of 1,3-dicarbonyl compounds with amidinium salts, is a widely used method for constructing the pyrimidine ring. acs.org Subsequent modifications are often achieved through nucleophilic aromatic substitution (SNAr) reactions, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, allowing for the introduction of diverse functional groups. acs.orgnih.gov
SAR analyses have revealed several key trends for enhancing potency:
Position 5 Substitutions: The introduction of a chlorine atom at the 5-position of the pyrimidine ring has been associated with excellent herbicidal activity in some derivatives. acs.org Further exploration of other halogen or small alkyl groups at this position could modulate potency and selectivity.
Position 2 Substitutions: The amino group at the C2 position is a critical site for modification. Attaching various aniline derivatives or other nitrogen-containing heterocycles can drastically affect activity. For example, the presence of a 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline group at this position enhanced the antimycobacterial activity of certain pyrimidine derivatives. nih.gov
Position 4 Substitutions: The 3-pyridinyl group at the C4 position is a key feature of the parent compound. Creating analogues with other aromatic or heteroaromatic extensions at this position could lead to novel interactions with biological targets. nih.gov Studies on other pyrimidines show that introducing groups like ethyl or -OH at C4 can enhance insecticidal or fungicidal properties, respectively. acs.org
A fragment-based drug design approach can also be employed, where different structural motifs known to have specific biological effects are combined into a single molecule. gsconlinepress.com This "molecular hybridization" concept has been used to design pyrimidine derivatives targeting various diseases. nih.gov
| Modification Position on Pyrimidine Ring | Substituent Type | Observed Impact on Activity | Reference |
|---|---|---|---|
| Position 2 | 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline | Enhanced antimycobacterial activity | nih.gov |
| Position 4 | Ethyl group | Enhanced insecticidal activity | acs.org |
| Position 5 | Chlorine | Excellent herbicidal activity | acs.org |
| Position 4 | -OH, ether substituents | Associated with fungicidal activity | acs.org |
Advanced Mechanistic Studies on Identified Biological Targets
While various biological activities have been reported for pyrimidinamine compounds, a deeper understanding of their molecular mechanisms is crucial for further development. Pyrimidine derivatives have been shown to interact with a range of biological targets, and future studies should focus on elucidating these interactions at a molecular level.
Potential and identified targets for pyrimidine-based compounds include:
Kinases: The epidermal growth factor receptor (EGFR) is a well-known target for pyrimidine derivatives in cancer therapy. nih.govnih.gov Some compounds act as competitive ATP inhibitors, while others may function as allosteric inhibitors. nih.gov Future research should aim to identify the specific binding modes of new derivatives within the EGFR active site and investigate their efficacy against drug-resistant mutations.
Microtubules: Certain pyrimidine compounds have been found to bind to the colchicine binding site of tubulin, thereby disrupting microtubule dynamics and inhibiting cell division. nih.gov Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, could be used to visualize these interactions and guide the design of more potent antimitotic agents.
Metabolic Enzymes: Dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis, has been identified as a potential target for antitubercular pyrimidine derivatives. nih.gov Mechanistic studies could confirm this interaction and explore whether other enzymes in critical metabolic pathways are also targeted.
Mitochondrial Respiration: Some novel pyrimidinamine fungicides appear to act as mitochondrial complex I inhibitors. acs.org This suggests a potential mechanism of action involving the disruption of cellular energy production. Further studies are needed to confirm the precise binding site and explore cross-resistance with other complex I inhibitors. acs.org
Advanced biochemical and biophysical assays, such as fluorescence-based activity assays and surface plasmon resonance, can provide quantitative data on compound potency and binding kinetics. acs.org Cellular studies using techniques like cell cycle analysis and apoptosis assays can further clarify the downstream effects of target engagement. nih.govnih.gov
Application of Artificial Intelligence and Machine Learning in Pyrimidinamine Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel pyrimidinamine compounds. nih.govmednexus.org These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and accelerate the development pipeline, making it more cost-effective and efficient. nih.govfrontiersin.org
Key applications of AI/ML in this context include:
High-Throughput Virtual Screening (HTVS): ML models can be trained on existing data of known pyrimidinamine compounds and their biological activities. nih.gov These models can then rapidly screen large virtual libraries of novel chemical structures to prioritize candidates with a high probability of being active, significantly reducing the time and cost associated with experimental screening. nih.govscielo.br
Predictive Modeling: AI can be used to develop models that predict various properties of new pyrimidinamine derivatives, including their bioactivity, toxicity, and pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion). frontiersin.orgnih.gov This allows researchers to focus on synthesizing compounds with the most promising drug-like characteristics.
De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), can design entirely new pyrimidinamine structures optimized for specific biological targets. frontiersin.org These models can explore a vast chemical space to generate novel scaffolds that may not be conceived through traditional medicinal chemistry approaches. frontiersin.org
Target Identification: AI algorithms can analyze complex biological data from genomics and proteomics to identify and validate new potential targets for pyrimidinamine-based therapies. scielo.br
Different ML approaches, such as Support Vector Machines (SVM), Random Forest, and various deep learning techniques like Deep Neural Networks (DNN), can be employed depending on the specific task, from quantitative structure-activity relationship (QSAR) analysis to predicting 3D protein structures for docking studies. scielo.brnih.gov
| AI/ML Application | Description | Potential Impact on Pyrimidinamine Research |
|---|---|---|
| Virtual Screening | Using ML models to screen large compound libraries computationally. nih.gov | Accelerated identification of hit compounds from virtual libraries. |
| Predictive Toxicology | AI algorithms trained on toxicity data to predict adverse effects of new compounds. frontiersin.org | Early elimination of candidates with unfavorable safety profiles. |
| De Novo Design | Generative models create novel molecular structures with desired properties. frontiersin.org | Discovery of novel pyrimidinamine scaffolds with enhanced potency and selectivity. |
| Target Identification | AI analyzes biological data to propose and validate new drug targets. scielo.br | Expanding the therapeutic applications of pyrimidinamine derivatives. |
Exploration of New Academic Research Avenues for Pyrimidinamine Compounds
The structural versatility of the pyrimidine scaffold suggests that its biological activities are not limited to a single therapeutic area. Future academic research should explore the potential of 5-Chloro-4-(3-pyridinyl)-2-pyrimidinamine and its analogues in a broader range of applications beyond their initial focus.
Promising new research avenues include:
Agrochemicals: Pyrimidine derivatives have already shown significant potential as pesticides, including fungicides, herbicides, and insecticides. acs.orgresearchgate.net Future research could focus on developing new pyrimidinamine compounds with novel modes of action to combat the growing problem of pesticide resistance. acs.orgacs.org
Anti-Infective Agents: Beyond the known antitubercular activity of some derivatives nih.gov, pyrimidinamines could be investigated as broad-spectrum antibacterial or antiviral agents. gsconlinepress.comresearchgate.net The rise of antibiotic resistance necessitates the exploration of new chemical scaffolds for anti-infective drugs. gsconlinepress.com
Anti-Inflammatory Drugs: The pyrimidine core is present in compounds with demonstrated anti-inflammatory properties. gsconlinepress.comresearchgate.net New derivatives could be designed and screened for their ability to modulate key inflammatory pathways, potentially leading to treatments for chronic inflammatory diseases.
Molecular Probes and Diagnostics: Pyrimidinamine derivatives with fluorescent properties or the ability to bind selectively to specific biomarkers could be developed as tools for biomedical research and diagnostics.
Combination Therapies: Investigating the synergistic effects of pyrimidinamine compounds with existing drugs could lead to more effective treatment regimens, particularly in complex diseases like cancer. This could help overcome drug resistance and reduce required dosages.
By exploring these diverse research avenues, the scientific community can continue to unlock the therapeutic and practical potential of the pyrimidinamine chemical class.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Chloro-4-(3-pyridinyl)-2-pyrimidinamine, and how can purity be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, a pyrimidine-chloro intermediate may react with a pyridinyl boronic acid under Suzuki-Miyaura conditions. To optimize purity, employ column chromatography (silica gel, gradient elution) and confirm structural integrity via (DMSO-d6, 400 MHz) and LC-MS (ESI+). Post-synthesis, recrystallization in ethanol/water (1:3) improves crystallinity .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodology : Key steps include:
- Solubility : Test in DMSO, methanol, and aqueous buffers (pH 1–12) using UV-Vis spectroscopy (λ = 254 nm).
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water mobile phase).
- Thermal behavior : Use differential scanning calorimetry (DSC) at 10°C/min to identify melting points and polymorphic transitions .
Q. What safety protocols are critical for handling this compound?
- Methodology : Follow OSHA guidelines for chlorinated amines:
- Use PPE (nitrile gloves, lab coat, goggles).
- Store in airtight containers under nitrogen at –20°C.
- Neutralize waste with 10% sodium bicarbonate before disposal via licensed hazardous waste contractors .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodology :
- Reaction path prediction : Use density functional theory (DFT) calculations (e.g., Gaussian 16) to model transition states and identify energy barriers for key steps like C–N bond formation.
- Solvent selection : Apply COSMO-RS simulations to predict solvent effects on reaction yields.
- Machine learning : Train models on existing pyrimidine synthesis datasets to recommend optimal catalysts (e.g., Pd(PPh)) or temperatures (80–120°C) .
Q. How do contradictory biological activity results arise, and how can they be resolved?
- Methodology : Contradictions often stem from assay variability (e.g., enzyme inhibition vs. cell-based studies). Resolve by:
- Assay standardization : Validate IC measurements using positive controls (e.g., staurosporine for kinase inhibition).
- Metabolic stability : Test hepatic microsomal stability (human/rat, 1 mg/mL) to rule out false negatives from rapid degradation.
- Orthogonal assays : Compare results from SPR (binding affinity) and functional assays (e.g., luciferase reporter for pathway activation) .
Q. What statistical approaches are effective for optimizing reaction conditions?
- Methodology : Use design of experiments (DoE) to minimize trials:
- Central composite design : Vary temperature (70–110°C), catalyst loading (1–5 mol%), and solvent polarity (logP = –1 to 2).
- ANOVA analysis : Identify significant factors (p < 0.05) using JMP or Minitab.
- Response surface modeling : Predict yield maxima and validate with three replicate runs .
Q. How can membrane technologies improve purification of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
